N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of derivatives containing 1,2,4-oxadiazole cycles has been explored for their interesting biological properties. A method for synthesizing a range of acetamides, including compounds with 1,2,4-oxadiazole moieties, was developed, indicating a pathway for creating various functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Biological Activities
- Research on N- and S-substituted 1,3,4-oxadiazole derivatives has led to the formation of compounds with potential biological activities. For example, derivatives have been synthesized and characterized, with some showing promising anticancer properties against various cancer cell lines, highlighting the potential for these compounds in therapeutic applications (Vinayak et al., 2014).
Anticancer Properties
- Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and screened for cytotoxicity on various human cancer cell lines. This research demonstrates the potential for these compounds as anticancer agents, with certain derivatives showing high cytotoxicity and promising as therapeutic agents (Vinayak et al., 2014).
Antimicrobial and Antifungal Effects
- The synthesis of various heterocycles incorporating 1,3,4-oxadiazole and triazole rings has been explored, with some compounds exhibiting significant antimicrobial and antifungal activities. This suggests the potential for these compounds in developing new antimicrobial agents (Çavușoğlu et al., 2018).
Insecticidal Properties
- Research into the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against certain pests indicates the potential for these compounds in agricultural applications, demonstrating effective control against pests like Spodoptera littoralis (Fadda et al., 2017).
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been found to have a wide range of applications in medicinal chemistry . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
The mode of action of oxadiazoles can vary greatly depending on their structure and the specific targets they interact with. They have been found to have anticancer, vasodilator, anticonvulsant, and antidiabetic properties among others .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Oxadiazoles have been found to interact with a variety of targets, leading to diverse effects .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, oxadiazoles have been found to have a variety of effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-20-18(25-22-12)15-3-2-6-19-17(15)23-7-4-14(10-23)21-16(24)9-13-5-8-26-11-13/h2-3,5-6,8,11,14H,4,7,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGNSFJQAVEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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